molecular formula C11H12N2O2S B1480430 3-(azetidin-3-ylsulfonyl)-1H-indole CAS No. 2097952-63-9

3-(azetidin-3-ylsulfonyl)-1H-indole

Cat. No.: B1480430
CAS No.: 2097952-63-9
M. Wt: 236.29 g/mol
InChI Key: LQAPJBRPFUGHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. For example, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can be alkylated with organometal reagents in the presence of Cu (OTf) 2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on the specific compound. For example, some azetidines are found as a powder .

Mechanism of Action

Target of Action

The primary target of 3-(azetidin-3-ylsulfonyl)-1H-indole is the mGlu2 receptor . The mGlu2 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

this compound interacts with the mGlu2 receptor as a positive allosteric modulator (PAM) . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. This results in an increase in the receptor’s activity, leading to changes in cellular signaling.

Biochemical Pathways

The activation of the mGlu2 receptor by this compound affects several biochemical pathways. The most significant is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in the intracellular levels of cAMP, affecting various downstream effects such as the regulation of gene expression.

Pharmacokinetics

Related compounds have been shown to be orally bioavailable and brain-penetrant , suggesting that this compound may have similar properties.

Result of Action

The activation of the mGlu2 receptor by this compound can lead to various molecular and cellular effects. For example, it can result in changes in neuronal excitability and synaptic plasticity . These changes can affect various brain functions, including cognition and pain perception.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters or drugs can affect its binding to the mGlu2 receptor. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Safety and Hazards

The safety and hazards of azetidines can vary depending on the specific compound. Some azetidines may cause skin irritation or eye irritation .

Future Directions

Research on azetidines is ongoing, and they are being explored for their potential use in various applications, including as antibacterial agents and in the synthesis of new heterocyclic amino acid derivatives .

Properties

IUPAC Name

3-(azetidin-3-ylsulfonyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAPJBRPFUGHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-ylsulfonyl)-1H-indole
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3-(azetidin-3-ylsulfonyl)-1H-indole
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Reactant of Route 6
3-(azetidin-3-ylsulfonyl)-1H-indole

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